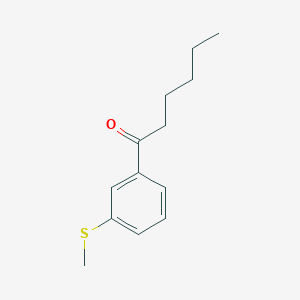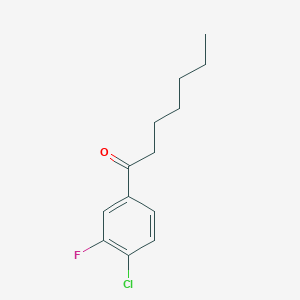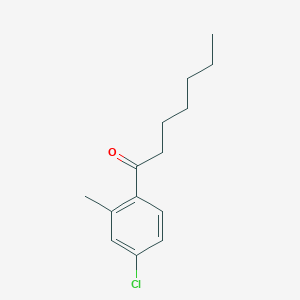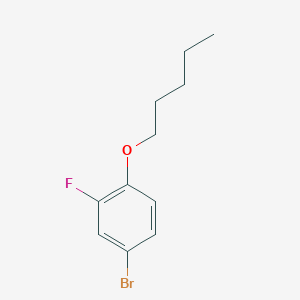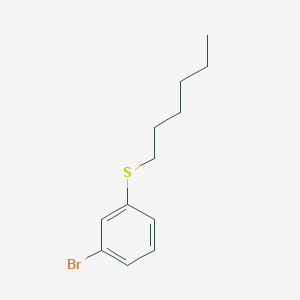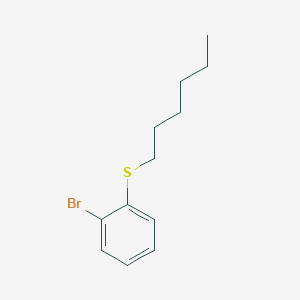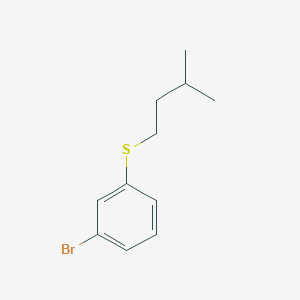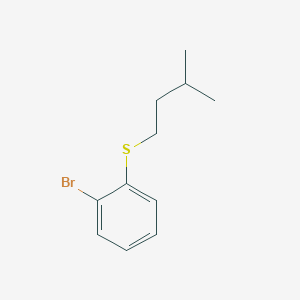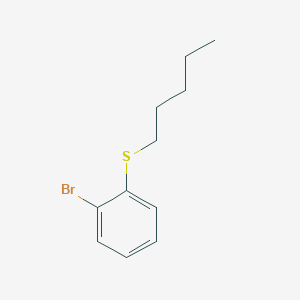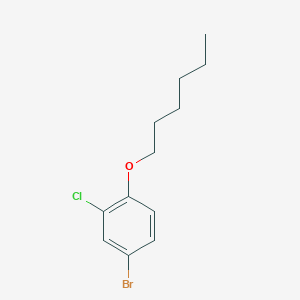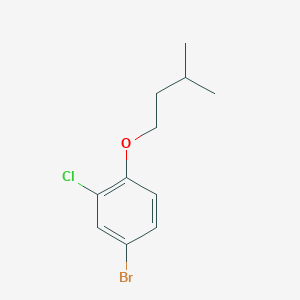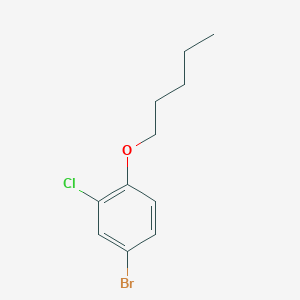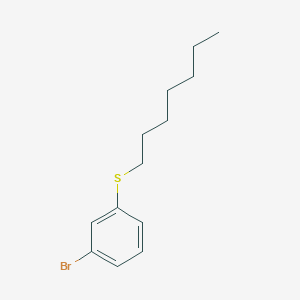
1-Bromo-3-n-heptylthiobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-n-heptylthiobenzene:
準備方法
Synthetic Routes and Reaction Conditions: The bromination step typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position
Industrial Production Methods: Industrial production of 1-Bromo-3-n-heptylthiobenzene may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions: 1-Bromo-3-n-heptylthiobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The heptylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the heptylthio group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of solvents like dimethylformamide or tetrahydrofuran and may require heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids can be used for oxidation. Conditions may involve acidic or basic environments.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. Conditions may involve anhydrous solvents and low temperatures.
Major Products Formed:
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include de-brominated benzene derivatives or reduced thiol groups.
科学的研究の応用
1-Bromo-3-n-heptylthiobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of substitution and oxidation reactions.
Biology: The compound can be used in the development of bioactive molecules or as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals, including those used in materials science and nanotechnology.
作用機序
The mechanism of action of 1-Bromo-3-n-heptylthiobenzene involves its interaction with various molecular targets through its functional groups. The bromine atom and the heptylthio group can participate in different types of chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .
類似化合物との比較
1-Bromo-3-n-hexylbenzene: Similar structure but with a hexyl group instead of a heptylthio group.
1-Bromo-3-nitrobenzene: Contains a nitro group instead of a heptylthio group.
1-Bromo-3-chlorobenzene: Contains a chlorine atom instead of a heptylthio group.
Uniqueness: 1-Bromo-3-n-heptylthiobenzene is unique due to the presence of the heptylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
IUPAC Name |
1-bromo-3-heptylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrS/c1-2-3-4-5-6-10-15-13-9-7-8-12(14)11-13/h7-9,11H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMIRAQECABOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
